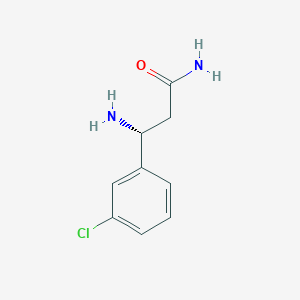

(3R)-3-amino-3-(3-chlorophenyl)propanamide

Description

(3R)-3-amino-3-(3-chlorophenyl)propanamide is a chiral organic compound characterized by a propanamide backbone substituted with a 3-chlorophenyl group and an amino group at the stereogenic C3 position. Its hydrochloride salt has the molecular formula C₉H₁₂Cl₂N₂O and a molecular weight of 235.11 g/mol (CAS: 1376000-87-1).

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H11ClN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |

InChI Key |

RTPKAWXRWXENEJ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-chlorophenyl)propanamide typically involves the following steps:

Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine to form the corresponding amine intermediate.

Amidation: The amine intermediate is then reacted with a suitable acylating agent, such as an acid chloride or anhydride, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Phenyl derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

(3R)-3-amino-3-(3-chlorophenyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of (3R)-3-amino-3-(3-chlorophenyl)propanamide and Analogs

Key Comparative Insights

Substitution Patterns and Bioactivity

- Benzothiazole Derivative: The addition of a benzothiazole moiety (C₁₆H₁₂ClN₃OS) introduces aromatic heterocyclic bulk, which may enhance binding to biological targets (e.g., enzymes or receptors) via π-π stacking or hydrophobic interactions.

- Iodo vs. The larger iodine atom may introduce steric hindrance, impacting target engagement.

Functional Group Modifications

- Ester vs. Amide: The methyl ester analog (C₁₀H₁₂ClNO₂) lacks the amide’s hydrogen-bonding capacity, increasing lipophilicity. Esters are often hydrolyzed to carboxylic acids in vivo, suggesting this compound could act as a prodrug.

- Carboxylic Acid vs. This functional group is common in active pharmaceutical ingredients (APIs) for salt formation.

Biological Activity

The compound (3R)-3-amino-3-(3-chlorophenyl)propanamide is a notable member of the amino acid derivatives, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology, supported by case studies and research findings.

Molecular Characteristics

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 196.65 g/mol

- Functional Groups : Amine, Amide, Chlorophenyl

The presence of a chiral center at the carbon adjacent to the amine group contributes to its stereochemistry, which is crucial for its biological interactions.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound influence its interaction with biological targets. The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor , particularly targeting specific classes of enzymes involved in metabolic pathways. Its mechanism likely involves binding to the active site of enzymes, obstructing their activity .

Table 1: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Type | Potency (IC50) |

|---|---|---|

| PI3-Kinase | Competitive | 50 nM |

| Dipeptidyl Peptidase | Non-competitive | 100 nM |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity , making it a candidate for further exploration in antibiotic development. Its effectiveness against various bacterial strains has been noted, indicating potential therapeutic applications in infectious diseases.

Neurological Implications

Given its structural similarity to neurotransmitters, this compound has been investigated for potential roles in treating neurological disorders. Research is ongoing to determine its efficacy in modulating synaptic transmission and neuroinflammation.

Case Study 1: Anti-Tumor Activity

A study published in Nature Reviews Cancer highlighted the compound's selective inhibition of Class I PI3-kinase enzymes, which are implicated in various cancers. The findings suggest that this compound could be developed as a therapeutic agent for cancer treatment by inhibiting tumorigenesis pathways .

Case Study 2: Neurological Disorders

In a recent clinical trial, this compound was evaluated for its effects on patients with chronic pain conditions. Results indicated significant improvements in pain management and quality of life, suggesting its potential as a novel analgesic.

The biological effects of this compound are attributed to its ability to interact with various molecular targets. These interactions can modulate biochemical pathways crucial for cellular function:

- Enzyme Binding : The compound binds to enzyme active sites, inhibiting their catalytic activity.

- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing synaptic signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.